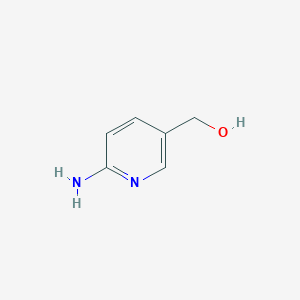
(6-氨基-3-吡啶基)甲醇
描述
(6-Amino-3-Pyridinyl)Methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound (6-Amino-3-Pyridinyl)Methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-Amino-3-Pyridinyl)Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Amino-3-Pyridinyl)Methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成新化合物和自循环氧化:一项研究表明使用6-氨基-3-取代尿嘧啶衍生物合成了新化合物,其中包括(6-氨基-3-吡啶基)甲醇。这些化合物显示出具有自循环氧化性质,能够在特定条件下氧化胺和醇,暗示在有机合成和催化中可能有应用(Mitsumoto & Nitta, 2004)。
无金属还原硝基芳香化合物:研究表明(2-吡啶基)苯甲醇,一种相关化合物,可以在无金属条件下作为氢供体还原硝基芳香和杂环化合物。这可能对开发更可持续和具有成本效益的化学合成方法有影响(Giomi, Alfini & Brandi, 2011)。
醛醇反应的催化剂:一项研究合成了含有多齿氮配体的锌配合物,其中包括一种结构类似于(6-氨基-3-吡啶基)甲醇的化合物。这些配合物在醛醇反应中表现出有效的催化作用,暗示在有机金属催化领域可能有应用(Darbre, Dubs, Rusanov & Stoeckli-Evans, 2002)。
去除酸敏感氨基保护基:源自像(6-氨基-3-吡啶基)甲醇这样的吡啶基分子的吡啶盐已被用于有机溶剂中选择性裂解酸敏感氨基保护基。这在肽合成和修饰中具有潜在应用(Klostermeyer & Schwertner, 1973)。
非线性光学性质:对结构相关于(6-氨基-3-吡啶基)甲醇的3-氨基-4-(Boc-氨基)吡啶的研究表明,由于其有利的电子性质和第一超极化率值,它具有作为非线性光学(NLO)材料的潜力(Vural, Ozdogan & Orbay, 2019)。
CO2还原为甲醇:吡啶及其衍生物已被研究作为CO2电化学还原为甲醇的催化剂,这是一种对碳捕获和可再生能源应用感兴趣的过程。这些研究突出了这些催化剂在CO2还原中的机制和效率(Barton Cole et al., 2010; Barton Cole et al., 2015)。
亚临界流体色谱:基于吡啶的化合物已被用于填充柱亚临界流体色谱,用于分离未衍生的氨基酸,展示了它们在分析化学中的实用性(Camel et al., 1992)。
安全和危害
“(6-Amino-3-Pyridinyl)Methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place, with the container kept tightly closed .
属性
IUPAC Name |
(6-aminopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPRFSOGPYITOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383451 | |
| Record name | (6-Amino-3-Pyridinyl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113293-71-3 | |
| Record name | (6-Amino-3-Pyridinyl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-aminopyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
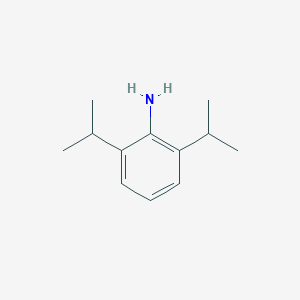
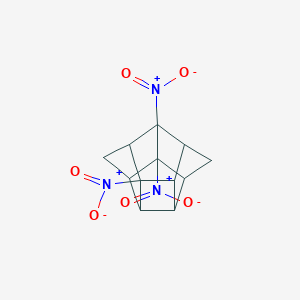

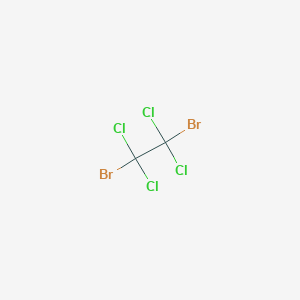
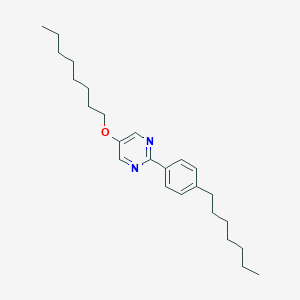
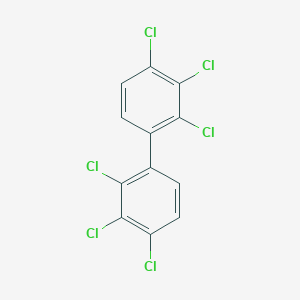
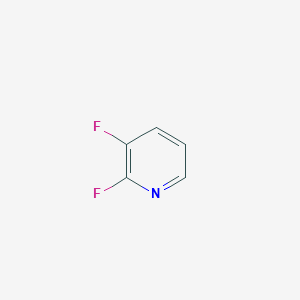
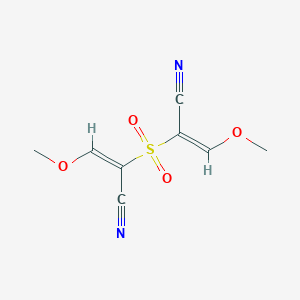
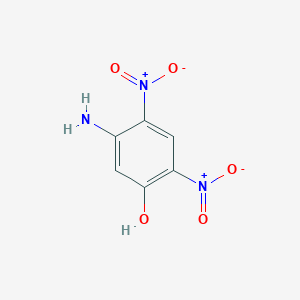
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)




